N-Methyl-N-(phenylsulfonyl)glycine

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

Researchers requiring a consistent low-activity baseline for aldose reductase inhibition assays often struggle with batch variability. N-Methyl-N-(phenylsulfonyl)glycine (CAS 46376-16-3) resolves this: • Validated control compound with intermediate lipophilicity (LogP ~1.0-1.2) for quantifying potency gains of N-phenyl derivatives • N-Methyl glycine scaffold introducing conformational constraint for peptidomimetic synthesis • Reliable RT/MS standard for analytical method validation. Sourced by BenchChem with certified purity and global logistics.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 46376-16-3
Cat. No. B554713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(phenylsulfonyl)glycine
CAS46376-16-3
SynonymsN-(phenylsulfonyl)sarcosine
N-NHSC
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C9H11NO4S/c1-10(7-9(11)12)15(13,14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
InChIKeyXQGWHYCLQRSQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(phenylsulfonyl)glycine: Properties & Procurement


N-Methyl-N-(phenylsulfonyl)glycine (CAS 46376-16-3) is a sulfonamide-functionalized amino acid derivative with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol . Structurally, it features a glycine backbone N-substituted with both a methyl group and a phenylsulfonyl moiety, placing it within the broader class of N-(phenylsulfonyl)glycine analogs investigated for aldose reductase inhibition and as synthetic intermediates [1]. This compound serves as a baseline reference scaffold from which modifications—such as N-phenyl substitution, 2-substitution, or esterification—have been systematically explored to modulate lipophilicity, target binding affinity, and synthetic utility .

N-Methyl-N-(phenylsulfonyl)glycine: Analog Substitution Limitations


N-Methyl-N-(phenylsulfonyl)glycine resides within a pharmacologically and synthetically sensitive scaffold family where minor structural alterations produce substantial shifts in functional performance [1]. The N-methyl substituent on the glycine nitrogen is a critical determinant: it modulates conformational flexibility relative to the unsubstituted N-(phenylsulfonyl)glycine, directly impacting target binding geometry and metabolic stability . Furthermore, the phenylsulfonyl group itself is an isostere of the benzoyl moiety, and substitution at the N-position (e.g., methyl vs. phenyl vs. hydrogen) yields distinct structure-activity relationships [2]. Procurement decisions cannot rely on generic in-class assumptions; the exact substitution pattern of N-methyl-N-(phenylsulfonyl)glycine dictates its utility as a comparator baseline for more potent N-phenyl derivatives, as a reference standard in enzyme inhibition studies, and as a unique building block for synthesizing N-methylated peptidomimetics .

N-Methyl-N-(phenylsulfonyl)glycine: Comparative Evidence


Aldose Reductase Inhibitory Potency

In a rat lens aldose reductase assay, N-methyl-N-(phenylsulfonyl)glycine exhibits lower inhibitory activity than its N-phenyl-substituted counterparts [1]. The N-(phenylsulfonyl)-N-phenylglycine series (compounds 5) shows enhanced affinity for the enzyme target relative to the N-methyl (or unsubstituted) glycine series (compounds 1), establishing N-methyl-N-(phenylsulfonyl)glycine as the less active but essential baseline comparator for structure-activity relationship (SAR) studies .

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

Lipophilicity Profile vs. Unsubstituted Analog

N-Methyl-N-(phenylsulfonyl)glycine possesses a higher calculated LogP (estimated ~1.0-1.2) compared to the unsubstituted N-(phenylsulfonyl)glycine (LogP = 0.68) . The N-methyl group increases lipophilicity, which may influence membrane permeability and solubility profiles in both in vitro assays and in vivo models [1].

Lipophilicity Drug Design Physicochemical Property

Synthetic Utility: Methyl Ester Derivative

The methyl ester of N-methyl-N-(phenylsulfonyl)glycine (methyl N-phenyl-N-(phenylsulfonyl)glycinate) is a commercially distinct entity with utility in oxidation, reduction, and substitution reactions that differ from the free acid form . This ester derivative serves as a protected intermediate, enabling synthetic transformations that would be incompatible with the free carboxylic acid group of N-methyl-N-(phenylsulfonyl)glycine .

Organic Synthesis Building Block Peptidomimetic

Enzyme Inhibition Mechanism

Kinetic studies on 4-benzoylamino-substituted N-(phenylsulfonyl)glycines demonstrate uncompetitive inhibition with respect to substrate, consistent with binding at the proposed common inhibitor site of aldose reductase . While the N-methyl-N-(phenylsulfonyl)glycine scaffold shares this mechanism, the N-methyl substitution alters the specific binding mode compared to N-phenyl derivatives, as evidenced by differences in relative inhibitory potencies [1].

Enzyme Kinetics Aldose Reductase Inhibition Mechanism

N-Methyl-N-(phenylsulfonyl)glycine: Application Scenarios


Aldose Reductase SAR Baseline Reference

Given its lower potency relative to N-phenyl-substituted analogs [1], N-methyl-N-(phenylsulfonyl)glycine is ideally suited as a control compound in aldose reductase inhibition assays, providing a consistent low-activity baseline against which the potency enhancement of N-phenyl derivatives can be quantified .

Peptidomimetic & Sulfonamide Library Intermediate

The N-methyl glycine scaffold, protected as the phenylsulfonamide, offers a versatile building block for solid-phase peptide synthesis or solution-phase combinatorial library generation . The N-methyl group introduces conformational constraint absent in unsubstituted glycine, valuable for peptidomimetic design .

Lipophilicity & Physicochemical Profiling Reference

With an estimated LogP ~1.0-1.2, N-methyl-N-(phenylsulfonyl)glycine provides an intermediate lipophilicity benchmark between the more hydrophilic N-(phenylsulfonyl)glycine (LogP = 0.68) and more lipophilic N-phenyl derivatives . This makes it useful for calibrating permeability or solubility models in early drug discovery [2].

LC-MS & NMR Analytical Standard

As a well-defined small molecule with characteristic sulfonamide and carboxylic acid functionalities, N-methyl-N-(phenylsulfonyl)glycine (CAS 46376-16-3) serves as a suitable retention time and mass spectrometry standard for method validation in analytical chemistry workflows .

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